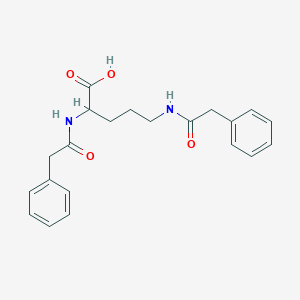

N~2~,N~5~-bis(phenylacetyl)ornithine

Description

N²,N⁵-Bis(phenylacetyl)ornithine is a modified amino acid derivative of L-ornithine, a non-proteinogenic α-amino acid pivotal in the urea cycle (CAS 70-26-8) . The compound features phenylacetyl groups (-COCH₂C₆H₅) attached to both the δ- (N⁵) and α-amine (N²) positions of ornithine. This dual acylation distinguishes it from simpler ornithine derivatives and imparts unique physicochemical and biological properties.

Properties

IUPAC Name |

2,5-bis[(2-phenylacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c24-19(14-16-8-3-1-4-9-16)22-13-7-12-18(21(26)27)23-20(25)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,24)(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJMHIALPNDBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Ornithine Derivatives

Structural and Functional Group Variations

The table below highlights key differences between N²,N⁵-bis(phenylacetyl)ornithine and structurally related compounds:

Key Observations :

- Electron Effects : Trifluoroacetyl groups (in CAS 2804-68-4) are strongly electron-withdrawing, whereas phenylacetyl balances electron withdrawal with steric bulk, influencing reactivity and stability .

- Dual Acylation : Most analogues modify only one amine (e.g., N⁵ in urea cycle therapeutics), but bis-acylation in the target compound may enable multivalent interactions in polymer cross-linking or enzyme inhibition .

Urea Cycle and Ammonia Scavenging

- Sodium Phenylbutyrate (NaPBA) : Used in urea cycle disorders (UCDs) to conjugate with glutamine, forming phenylacetylglutamine (PAGN) for ammonia excretion . N²,N⁵-Bis(phenylacetyl)ornithine could act similarly by leveraging phenylacetyl’s affinity for acyltransferases, though its dual modification might alter metabolic pathways compared to NaPBA.

- Ornithine Translocase Deficiency (HHH) : Native ornithine is critical for mitochondrial transport; phenylacetyl groups may disrupt this process, necessitating structure-activity studies .

Unique Attributes of N²,N⁵-Bis(phenylacetyl)ornithine

- Dual Functionalization: Simultaneous modification of both amines is rare in ornithine chemistry, enabling novel applications in bioconjugation or multivalent therapeutics.

- Metabolic Pathway Modulation : Its structure may interfere with ornithine decarboxylase or arginase enzymes, offering routes to study polyamine biosynthesis or urea cycle modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.